Tfllr-NH2

Vue d'ensemble

Description

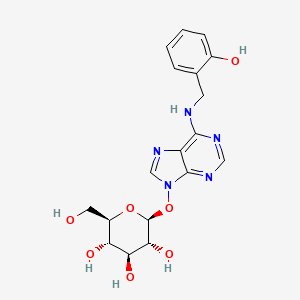

Tfllr-NH2 is a peptide derived from the protease-activated receptor-1 (PAR 1) that acts as a PAR 1 selective agonist . It stimulates PAR 1-mediated plasma extravasation in vivo .

Molecular Structure Analysis

The molecular weight of this compound is 647.82 and its formula is C31H53N9O6 . The sequence of this compound is TFLLR, with Arg-5 being a C-terminal amide .Chemical Reactions Analysis

This compound is known to stimulate PAR 1-mediated plasma extravasation in vivo . It is also used to activate platelets .Physical And Chemical Properties Analysis

This compound has a molecular weight of 647.81 and a molecular formula of C31H53N9O6 . It is soluble in water .Applications De Recherche Scientifique

1. Cancer Research and Treatment

Tfllr-NH2 has been studied in the context of cancer, particularly in colon cancer. In a study by Jia et al. (2015), it was found that this compound, when used as a protease-activated receptor-1 (PAR1) agonist, can induce the epithelial-mesenchymal transition (EMT) and migration of colon cancer cells. The study also explored how platelet activation with this agonist triggered the secretion of transforming growth factor β1 (TGF-β1), which in turn induced EMT of SW620 human colon cancer cells. This finding suggests potential applications in understanding and possibly treating cancer metastasis (Jia et al., 2015).

2. Vascular Permeability and Edema

Kawabata et al. (1999) investigated the effects of this compound on vascular permeability and edema formation in rat hindpaw. The study found that activation of PAR-1 through this compound enhanced vascular permeability and produced paw edema in a dose-dependent manner. This research is significant for understanding inflammatory processes and developing treatments for conditions involving abnormal vascular permeability (Kawabata et al., 1999).

3. Gastrointestinal Motility

In gastrointestinal research, Sekiguchi et al. (2006) explored how proteinase-activated receptor (PAR)-1 and -2, which can be modulated by this compound, affect gastrointestinal motility. The study found that this compound could cause both relaxation and contraction in gastrointestinal preparations, indicating its potential use in understanding and treating gastrointestinal disorders (Sekiguchi et al., 2006).

4. Vascular Regulation in Pregnancy

O'Loughlin et al. (2005) studied the effects of this compound on umbilical artery tone, finding that both thrombin and this compound exerted a potent vasodilatory effect. This research is important for understanding vascular regulation in feto-placental blood flow during normal pregnancy and conditions like intrauterine growth restriction (IUGR) and pre-eclampsia (O'Loughlin et al., 2005).

5. Gastric Mucosal Protection

Kawabata et al. (2004) found that this compound, administered intravenously, could protect against gastric mucosal injury in rats. This suggests its potential in developing treatments for gastric injuries and ulcers, offering insights into the protective mechanisms of the gastric mucosa (Kawabata et al., 2004).

Mécanisme D'action

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53N9O6/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAMCEKSRDPIPX-GFGQVAFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53N9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of TFLLR-NH2?

A1: this compound acts as a potent and selective agonist for PAR1, a G protein-coupled receptor involved in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound activate PAR1?

A2: this compound mimics the tethered ligand sequence of PAR1, binding to and activating the receptor. This binding leads to a conformational change, initiating downstream signaling cascades. [, ]

Q3: Which signaling pathways are activated downstream of PAR1 upon this compound binding?

A3: this compound binding to PAR1 triggers a cascade of signaling events, primarily through G protein-dependent pathways. These pathways include the activation of phospholipase C (PLC), Rho GTPases (such as RhoA and Rac1), mitogen-activated protein kinases (MAPKs), and intracellular calcium mobilization. [, , , , , , , , , ]

Q4: What are the physiological consequences of PAR1 activation by this compound?

A4: this compound-mediated PAR1 activation elicits a range of physiological responses depending on the cell type and context. These responses include:

- Smooth Muscle Contraction: In vascular and gastrointestinal smooth muscle, this compound induces contraction. [, , , , , , , , , ]

- Cellular Proliferation and Growth: In certain cell types, such as fibroblasts and cancer cells, this compound can stimulate proliferation and growth. [, , , ]

- Inflammatory Responses: PAR1 activation by this compound can contribute to inflammatory processes by modulating cytokine and chemokine production and influencing immune cell recruitment. [, , , , , ]

- Blood-Brain Barrier Integrity: this compound administration can impact blood-brain barrier permeability, particularly in the context of inflammation. []

Q5: What is the molecular formula and weight of this compound?

A5: As a peptide, this compound doesn't have a single, well-defined molecular formula or weight. Its composition can vary depending on factors like hydration and salt form.

Q6: Is there spectroscopic data available for this compound?

A6: Spectroscopic data like NMR or mass spectrometry confirming the peptide's identity and purity are likely generated during synthesis and characterization but are not routinely reported in the cited studies.

Q7: How do structural modifications of the this compound peptide affect its activity and selectivity?

A9: Studies using modified peptides have shown that alterations in the amino acid sequence can significantly impact this compound's activity and selectivity. For instance, replacing phenylalanine with serine at position 240 in PAR2 resulted in reduced sensitivity to trypsin and PAR2-activating peptides but increased sensitivity to this compound. [, ] This highlights the importance of specific amino acid residues in receptor binding and activation.

Q8: What in vitro models have been used to study the effects of this compound?

A8: Researchers have employed various in vitro models, including:

- Cultured Cell Lines: Human embryonic kidney (HEK) cells, rat kangaroo kidney (KNRK) cells, and gastric, pulmonary, and umbilical vein endothelial cells have been used to investigate PAR activation and downstream signaling. [, , , , , , , , , , , , , , ]

- Isolated Tissue Preparations: Studies have used isolated strips of rat aorta, gastric longitudinal muscle, and colon to examine the effects of this compound on smooth muscle contraction. [, , , , , , , ]

Q9: What in vivo models have been used to investigate the effects of this compound?

A9: Animal models, particularly rodents, have been instrumental in studying this compound's effects:

- Rodent Models of Inflammation: Mouse models of prostatitis and lung injury have been used to evaluate the role of PAR1 in inflammation and assess the potential of this compound as a therapeutic target. [, ]

- Rodent Models of Cardiovascular Disease: Studies have utilized rat models of hypertension to investigate the role of PAR1 in blood pressure regulation and renal function. []

- Neonatal Rat Pups with Brain Injury: A model of germinal matrix hemorrhage in neonatal rat pups was used to investigate the effects of dabigatran (a thrombin inhibitor) and this compound on post-hemorrhagic hydrocephalus development. []

Q10: What are the potential therapeutic applications of this compound or PAR1 modulators?

A10: While this compound itself might not be a direct therapeutic candidate, its use as a research tool has unveiled PAR1 as a potential target for various conditions:

- Inflammatory Disorders: Modulating PAR1 activity could offer therapeutic benefits in inflammatory diseases like pulmonary fibrosis, glomerulonephritis, and prostatitis. [, , , ]

- Cardiovascular Diseases: Targeting PAR1 might hold promise for managing hypertension and other cardiovascular complications. [, , ]

- Cancer: Given PAR1's role in tumorigenesis, invasion, and multidrug resistance, targeting this receptor could offer novel therapeutic avenues. [, ]

Q11: What are the future directions for research on this compound and PAR1?

A11: Future research avenues could focus on:

- Deciphering the complexities of biased signaling: Understanding how different agonists, including this compound, induce distinct PAR1 signaling outcomes could lead to more targeted therapies. []

- Developing more selective and potent PAR1 modulators: Creating compounds with improved pharmacokinetic properties and reduced off-target effects is crucial for clinical translation. [, ]

- Exploring combination therapies: Combining PAR1 modulation with existing treatments could enhance efficacy and overcome limitations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1353949.png)

![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)